molecular formula C14H14BrNO2 B13018295 Isopropyl 4-bromo-2-methylquinoline-6-carboxylate

Isopropyl 4-bromo-2-methylquinoline-6-carboxylate

Cat. No.: B13018295
M. Wt: 308.17 g/mol
InChI Key: QOQVALMFQGDEGP-UHFFFAOYSA-N
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Description

Isopropyl 4-bromo-2-methylquinoline-6-carboxylate is a chemical compound supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications. Quinoline scaffolds are recognized for their diverse biological activities and are prevalent in various pharmacologically active compounds . The specific substitution pattern on this molecule, featuring bromo and ester functional groups, makes it a valuable synthetic intermediate or building block for medicinal chemistry and drug discovery programs . Researchers can utilize the bromo substituent for further functionalization via cross-coupling reactions, while the ester group can be hydrolyzed to a carboxylic acid or transformed into other derivatives such as carboxamides or hydrazides . This versatility allows for the creation of a wide array of novel compounds for biological screening. Quinoline-based compounds are frequently investigated for their potential as antimicrobial agents, with some derivatives acting as inhibitors of microbial DNA gyrase, a validated antibacterial target . Other research avenues include exploring their role as antagonists for metabotropic glutamate receptors (mGluR1) for the treatment of neuropathic pain , or as inhibitors of enzymes like elastase, which is involved in skin aging . This product is designed for use by qualified researchers in these and other exploratory fields.

Properties

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

propan-2-yl 4-bromo-2-methylquinoline-6-carboxylate

InChI

InChI=1S/C14H14BrNO2/c1-8(2)18-14(17)10-4-5-13-11(7-10)12(15)6-9(3)16-13/h4-8H,1-3H3

InChI Key

QOQVALMFQGDEGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC(C)C)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-2-methylquinoline-6-carboxylic Acid

The key intermediate, 4-bromo-2-methylquinoline-6-carboxylic acid, is typically prepared by:

  • Bromination of 2-methylquinoline : Using brominating agents such as bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane to introduce the bromine at the 4-position.

  • Carboxylation : Introduction of the carboxylic acid group at position 6 can be achieved by carboxylation under basic conditions using carbon dioxide or via cyclization reactions involving substituted anilines and β-ketoesters.

An example synthetic route involves the cyclization of 4-bromoaniline with ethyl propiolate or ethyl acetoacetate under basic or inert atmosphere conditions, followed by oxidation or hydrolysis steps to yield the carboxylic acid derivative.

Esterification to Isopropyl Ester

Once the 4-bromo-2-methylquinoline-6-carboxylic acid is obtained, esterification to the isopropyl ester is performed by:

  • Acid-Catalyzed Esterification : Refluxing the acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

  • Use of Coupling Reagents : Alternatively, coupling reagents like N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC·HCl) with catalytic N,N-dimethylaminopyridine (DMAP) in dichloromethane can be used to form the ester under milder conditions.

Alternative Synthetic Routes

  • Cyclization and Halogenation Sequence : Starting from 4-bromoaniline, reaction with ethyl propiolate in methanol under nitrogen atmosphere at 30–50 °C yields 3-(4-bromoaniline) ethyl acrylate. This intermediate is cyclized in diphenyl ether at 200–220 °C to form 6-bromoquinoline-4(1H)-one, which is then converted to the bromoquinoline derivative by treatment with phosphorus oxychloride and subsequent esterification.

  • Electrophotocatalytic Functionalization : Recent advanced methods involve electrophotocatalytic hydroxymethylation of quinoline derivatives under blue LED irradiation and galvanostatic conditions, which can be adapted for functionalization steps in quinoline synthesis.

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination Bromine or NBS, Acetic acid/DCM Room temp to 50 °C 2–6 hours 70–85 Control of bromine equivalents critical
Cyclization 4-Bromoaniline + Ethyl propiolate, MeOH, N2 30–50 °C 3–5 hours 75–90 Inert atmosphere improves yield
Cyclization to quinoline Diphenyl ether 200–220 °C 3–4 hours 80–87 High temperature needed for ring closure
Chlorination (if needed) Phosphorus oxychloride, toluene Reflux (~115 °C) 2–4 hours 30–93 Purification critical for high purity
Esterification Isopropanol + acid catalyst or EDC/DMAP Reflux or RT 4–24 hours 60–90 Choice of method affects yield and purity
  • Industrial scale synthesis benefits from continuous flow reactors to improve yield and reduce reaction times.

  • Green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to minimize environmental impact.

  • The overall yield of multi-step syntheses can reach 70% or higher, significantly improving over older methods with yields around 26–42%.

  • Stability studies indicate that the compound is stable under refrigerated conditions (−20 °C) with minimal degradation over months, but care must be taken to avoid prolonged light exposure due to bromine sensitivity.

The preparation of Isopropyl 4-bromo-2-methylquinoline-6-carboxylate involves:

  • Synthesis of the 4-bromo-2-methylquinoline-6-carboxylic acid intermediate via bromination and cyclization methods.

  • Subsequent esterification with isopropanol under acid catalysis or coupling reagent-mediated conditions.

  • Optimization of reaction parameters such as temperature, solvent, and catalyst choice is critical for maximizing yield and purity.

  • Advanced methods and industrial scale adaptations focus on improving efficiency, environmental sustainability, and cost-effectiveness.

This comprehensive approach ensures the production of high-purity this compound suitable for further applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-bromo-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted quinoline derivatives.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

Isopropyl 4-bromo-2-methylquinoline-6-carboxylate serves as a building block in the synthesis of more complex organic molecules. It acts as a reagent in various organic reactions, facilitating the development of novel compounds with potential applications in pharmaceuticals and materials science.

Biology

Research has investigated the potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have shown that it exhibits significant antimicrobial activity against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Mycobacterium tuberculosis

The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics.

Medicine

In the field of drug discovery, this compound is explored for its potential use in designing novel therapeutic agents. Preliminary studies indicate that it may inhibit critical pathways involved in cell proliferation and survival, making it a candidate for anticancer therapies.

Industry

This compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for versatility in industrial applications.

Case Studies

Several case studies have highlighted the effectiveness of this compound across various applications:

  • Antimicrobial Activity : A study demonstrated MIC values as low as 4.9μM4.9\mu M against E. coli ATCC 35128, indicating strong antibacterial properties.
  • Cytotoxicity in Cancer Cells : In vitro assays showed IC50 values ranging from 10mM10mM to 30mM30mM against different cancer cell lines, suggesting significant anticancer potential.
  • Mechanistic Insights : Research indicated that the compound's interaction with specific enzymes could inhibit critical pathways involved in cell proliferation and survival.

Mechanism of Action

The mechanism of action of Isopropyl 4-bromo-2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Ester Group (Position) Halogen (Position) Purity Key References
Ethyl 6-bromo-2-methylquinoline-4-carboxylate 62482-30-8 C₁₃H₁₂BrNO₂ 294.15 2-Methyl, 6-Bromo Ethyl (4) Br (6) 95%
Ethyl 4-chloro-2-methylquinoline-6-carboxylate 100375-87-9 C₁₃H₁₂ClNO₂ 249.70 2-Methyl, 4-Chloro Ethyl (6) Cl (4) 97%
6-Bromo-2-cyclopropylquinoline-4-carboxylic acid 313241-16-6 C₁₃H₁₀BrNO₂ 292.13 2-Cyclopropyl, 6-Bromo None (carboxylic acid) Br (6) N/A
Methyl 6-bromo-2-isopropylquinoline-4-carboxylate Not Provided C₁₄H₁₄BrNO₂ 308.17 2-Isopropyl, 6-Bromo Methyl (4) Br (6) N/A

Notes:

  • Positional isomerism: The bromine and ester group positions significantly influence reactivity.
  • Halogen effects: Chlorine (Cl) at position 4 in Ethyl 4-chloro-2-methylquinoline-6-carboxylate reduces molecular weight compared to brominated analogs but may limit reactivity in cross-coupling reactions due to weaker leaving-group ability .
  • Ester group variations : Isopropyl esters (hypothesized in the target compound) likely exhibit higher lipophilicity compared to methyl or ethyl esters, impacting solubility and hydrolysis rates .

Physicochemical Properties

  • Molecular weight : Brominated derivatives (e.g., 294.15–370.24 g/mol) are heavier than chlorinated analogs (249.70 g/mol), affecting diffusion and bioavailability .
  • Purity: Commercial analogs like Ethyl 6-bromo-2-methylquinoline-4-carboxylate are available at ≥95% purity, ensuring reliability in synthetic workflows .

Biological Activity

Isopropyl 4-bromo-2-methylquinoline-6-carboxylate is a synthetic compound notable for its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and research findings related to its efficacy and applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Bromine atom
  • Isopropyl group
  • Quinoline moiety
  • Carboxylate functional group

Its molecular formula is C13H12BrNO2C_{13}H_{12}BrNO_2 with a molecular weight of approximately 308.17 g/mol. The presence of the carboxylate group enhances its reactivity, making it a valuable candidate for various biological applications .

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 4-bromo-2-methylquinoline and isopropyl alcohol.
  • Esterification Reaction : The carboxylic acid group is esterified using a catalyst (e.g., sulfuric acid) under reflux conditions (60°C to 80°C) for several hours.
  • Purification : Advanced techniques like recrystallization and chromatography are employed to achieve high purity levels .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Mycobacterium tuberculosis

The minimum inhibitory concentration (MIC) values suggest potent activity, comparable to established antibiotics .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies demonstrate that it may inhibit the growth of cancer cells by interacting with specific cellular pathways:

  • Mechanism of Action : It may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with tubulin polymerization .

In vitro studies have reported IC50 values indicating cytotoxic effects against various cancer cell lines, such as HeLa, MCF-7, and A549, suggesting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
4-Bromo-2-methylquinolineLacks ester functional groupLess versatile in chemical reactivity
Isopropyl 4-chloro-2-methylquinoline-6-carboxylateContains chlorine instead of bromineDifferent reactivity and biological activity
Isopropyl 4-bromoquinoline-6-carboxylateLacks methyl groupAffects chemical and biological properties

This compound stands out due to its combination of both bromine and an isopropyl group, which significantly influences its reactivity and potential applications compared to these similar compounds .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

  • Antimicrobial Activity : A study demonstrated MIC values as low as 4.9μM4.9\mu M against E. coli ATCC 35128, indicating strong antibacterial properties .
  • Cytotoxicity in Cancer Cells : In vitro assays showed IC50 values ranging from 10mM10mM to 30mM30mM against different cancer cell lines, suggesting significant anticancer potential .
  • Mechanistic Insights : Research indicated that the compound's interaction with specific enzymes could lead to inhibition of critical pathways involved in cell proliferation and survival .

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